molecular formula C19H34NNa2O14P B1602440 Naphthol AS-MX phosphate disodium salt nonahydrate CAS No. 36889-52-8

Naphthol AS-MX phosphate disodium salt nonahydrate

Cat. No.: B1602440
CAS No.: 36889-52-8
M. Wt: 577.4 g/mol
InChI Key: GEMAPHRVLCZBIQ-UHFFFAOYSA-L
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Preparation Methods

The synthesis of Naphthol AS-MX phosphate disodium salt nonahydrate involves the reaction of naphthol AS-MX with phosphoric acid in the presence of sodium hydroxide. The reaction is typically carried out under controlled conditions to ensure high purity and yield. Industrial production methods often involve large-scale synthesis using automated equipment to maintain consistency and efficiency .

Chemical Reactions Analysis

Naphthol AS-MX phosphate disodium salt nonahydrate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Naphthol AS-MX phosphate disodium salt nonahydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Naphthol AS-MX phosphate disodium salt nonahydrate involves its interaction with alkaline phosphatase enzymes. When used as a substrate, it is hydrolyzed by the enzyme to produce a colored product, which can be visualized under a microscope. This reaction is crucial for the histochemical detection of enzyme activity in various biological samples .

Comparison with Similar Compounds

Naphthol AS-MX phosphate disodium salt nonahydrate can be compared with other similar compounds such as:

  • Naphthol AS-GR phosphate disodium salt
  • Naphthol AS phosphate disodium salt
  • Naphthol AS-BI phosphate disodium salt hydrate

These compounds share similar applications in histology and hematology but differ in their chemical structures and specific staining properties. This compound is unique due to its specific interaction with alkaline phosphatase and its high solubility in water .

Properties

IUPAC Name

disodium;[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] phosphate;nonahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18NO5P.2Na.9H2O/c1-12-7-8-17(13(2)9-12)20-19(21)16-10-14-5-3-4-6-15(14)11-18(16)25-26(22,23)24;;;;;;;;;;;/h3-11H,1-2H3,(H,20,21)(H2,22,23,24);;;9*1H2/q;2*+1;;;;;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMAPHRVLCZBIQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-])C.O.O.O.O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34NNa2O14P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584936
Record name Sodium 3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl phosphate--water (2/1/9)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36889-52-8
Record name Sodium 3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl phosphate--water (2/1/9)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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